- Hydrogenation and Transfer Hydrogenation Promoted by Tethered Ru-S Complexes: From Cooperative Dihydrogen Activation to Hydride Abstraction/Proton Release from Dihydrogen Surrogates, Chemistry - A European Journal, 2016, 22(29), 10009-10016
Cas no 92-81-9 (9,10-Dihydroacridine)
9,10-Dihydroacridine structure
Product Name:9,10-Dihydroacridine
CAS No:92-81-9
MF:C13H11N
MW:181.233143091202
MDL:MFCD00022256
CID:808113
PubChem ID:354333378
Update Time:2025-09-20
9,10-Dihydroacridine Chemical and Physical Properties
Names and Identifiers
-
- Acridine, 9,10-dihydro-
- 9,10-DIHYDROACRIDINE
- 9,10-Dihydro-acridine
- ACRIDAN
- acridan acid
- Acridane
- Acridine,9,10-dihydro
- Carbazine
- EINECS 202-192-3
- 9-Aza-9,10-dihydroanthracene
- NSC 41239
- ITV7RA4Y9P
- HJCUTNIGJHJGCF-UHFFFAOYSA-N
- Q63408668
- 9,10-dihydroacridin
- 9,10 dihydroacridine
- Acridine,10-dihydro-
- 9,10-Dihydroacridine #
- WLN: T C666 BM IHJ
- 9,10-Dihydroacridine, AldrichCPR
- NSC41239
- Acridine, 9,10-dihydro- (9CI)
- BDBM50012868
- 9,10-Dihydroacridine (ACI)
- Acridan (6CI, 7CI, 8CI)
- D90359
- CHEMBL304205
- SCHEMBL183367
- AKOS006272322
- DTXSID4073887
- UNII-ITV7RA4Y9P
- NS00039490
- NSC-41239
- MFCD00022256
- D5058
- Acridine, 9,10-dihydro-(9CI)
- DB-095727
- CS-0187293
- SY056562
- AI3-09022
- DTXCID9048776
- 92-81-9
- LS-14187
- 9,10-Dihydroacridine
-
- MDL: MFCD00022256
- Inchi: 1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2
- InChI Key: HJCUTNIGJHJGCF-UHFFFAOYSA-N
- SMILES: C1C=C2NC3C(CC2=CC=1)=CC=CC=3
Computed Properties
- Exact Mass: 181.08900
- Monoisotopic Mass: 181.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 3.5
Experimental Properties
- Color/Form: No data available
- Density: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 168.0 to 172.0 deg-C
- Boiling Point: 348°C(lit.)
- Flash Point: 164.2±17.8 °C
- Refractive Index: 1.6118 (estimate)
- Solubility: Almost insoluble (0.012 g/l) (25 º C),
- PSA: 12.03000
- LogP: 3.47240
- λmax: 280(lit.)
9,10-Dihydroacridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazard Category Code: 53
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- RTECS:AR6950000
- Storage Condition:Store at 4°C,-4At ℃Store…Better
9,10-Dihydroacridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EQ705-1g |
9,10-Dihydroacridine |
92-81-9 | 98.0%(GC) | 1g |
¥575.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EQ705-200mg |
9,10-Dihydroacridine |
92-81-9 | 98.0%(GC) | 200mg |
¥178.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS020367-10MG |
9,10-Dihydroacridine |
92-81-9 | 10mg |
¥952.83 | 2023-11-13 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831585-5g |
9,10-dihydroacridine |
92-81-9 | 98% | 5g |
1,417.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81765-5g |
9,10-Dihydroacridine |
92-81-9 | 98% | 5g |
¥1138.0 | 2023-09-05 | |
| TRC | D448863-250mg |
9,10-Dihydroacridine |
92-81-9 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | D448863-500mg |
9,10-Dihydroacridine |
92-81-9 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | D448863-1g |
9,10-Dihydroacridine |
92-81-9 | 1g |
$ 165.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D156017-1G |
9,10-Dihydroacridine |
92-81-9 | >98.0% | 1g |
¥150.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D156017-5G |
9,10-Dihydroacridine |
92-81-9 | >98.0% | 5g |
¥600.90 | 2023-09-03 |
9,10-Dihydroacridine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Toluene ; 1 min, 5 bar, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Gold , Titania Solvents: Toluene ; 2.5 h, 2 MPa, 60 °C
Reference
- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts, Journal of the American Chemical Society, 2012, 134(42), 17592-17598
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium , 15-Crown-5 Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- A Practical and Chemoselective Ammonia-Free Birch Reduction, Organic Letters, 2018, 20(12), 3439-3442
Production Method 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tris(pentafluorophenyl)borane Solvents: Benzene ; 10 min, 4 bar, 80 °C
Reference
- Microwave-assisted FLP-catalyzed hydrogenations, Dalton Transactions, 2016, 45(14), 6124-6128
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(2,3,5,6-tetrafluorophenyl)(2,4,6-trimethylphenyl)borane Solvents: Toluene-d8 ; 17 h, 4 atm, 105 °C
Reference
- Catalytic Hydrogenation with Frustrated Lewis Pairs: Selectivity Achieved by Size-Exclusion Design of Lewis Acids, Chemistry - A European Journal, 2012, 18(2), 574-585
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2458074-41-2 Solvents: 2-Methyltetrahydrofuran ; 4 bar, rt → 80 °C; 19 h, 80 °C
Reference
- Hydrogenation/dehydrogenation of N-heterocycles catalyzed by ruthenium complexes based on multimodal proton-responsive CNN(H) pincer ligands, Dalton Transactions, 2020, 49(28), 9583-9587
Production Method 7
Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Reference
- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220
Production Method 8
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Potassium iodide , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
Reference
- The Remarkable Effect of a Simple Ion: Iodide-Promoted Transfer Hydrogenation of Heteroaromatics, Chemistry - A European Journal, 2012, 18(31), 9525-9529
Production Method 9
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Sodium cyanoborohydride Solvents: Tetrahydrofuran
Reference
- Reduction of quinolines to 1,2,3,4-tetrahydro derivatives employing a combination of NaCNBH3 and BF3.OEt2, Tetrahedron, 1996, 52(5), 1631-6
Production Method 10
Reaction Conditions
1.1 Reagents: Trimethylamineborane , Trifluoroacetic acid Solvents: Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- Metal-Free Hydrogenation of N-Heterocycles with Trimethylamine Borane and TFA in Aqueous Solution, Advanced Synthesis & Catalysis, 2022, 364(21), 3664-3669
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Phosphorus Solvents: Dimethyl sulfoxide , Water ; 3 h, 100 °C
Reference
- Reduction of Acridine and 9-Chloroacridine with Red Phosphorus in the KOH/DMSO System, Doklady Chemistry, 2019, 487(1), 177-179
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper Solvents: Isopropanol ; 13 h, 50 bar, 80 °C
Reference
- Cu nanoparticles embedded on reticular chitosan-derived N-doped carbon: Application to the catalytic hydrogenation of alkenes, alkynes and N-heteroarenes, Molecular Catalysis, 2022, 519,
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Reference
- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Chloro[5-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-4-yl-κC][(1,2,3,4,… , Chloro[6-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-5-yl-κC][(1,2,3,4,… Solvents: 2,2,2-Trifluoroethanol ; 3 h, 1 atm, rt
Reference
- Robust cyclometallated Ir(III) catalysts for the homogeneous hydrogenation of N-heterocycles under mild conditions, Chemical Communications (Cambridge, 2013, 49(63), 7052-7054
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: N-Hexadecyl-2-pyridinemethanamine (complexes with ruthenium) Solvents: Isopropanol ; 8 h, 1 MPa, 80 °C
Reference
- Electronic Effect in a Ruthenium Catalyst Designed in Nanoporous N-Functionalized Carbon for Efficient Hydrogenation of Heteroarenes, ACS Applied Materials & Interfaces, 2020, 12(47), 52668-52677
Production Method 16
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Reference
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577
Production Method 17
Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C
Reference
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155
Production Method 18
Reaction Conditions
1.1 Reagents: tert-Butanol , 1,3-Dimethyl-2-imidazolidinone , Sodium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Birch Reduction of Arenes Using Sodium Dispersion and DMI under Mild Conditions, Chemistry Letters, 2022, 51(1), 38-40
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 96 h, 120 °C
Reference
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822
Production Method 20
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Boron(1+), (1,4-diazabicyclo[2.2.2]octane-κN1)[2,3-dimethyl-2,3-butanediolato(2-… Solvents: (Trifluoromethyl)benzene ; 1 h, rt
Reference
- Taking the F out of FLP: Simple Lewis Acid-Base Pairs for Mild Reductions with Neutral Boranes via Borenium Ion Catalysis, Journal of the American Chemical Society, 2012, 134(42), 17384-17387
9,10-Dihydroacridine Preparation Products
9,10-Dihydroacridine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:92-81-9)9,10-Dihydroacridine
Order Number:A941279
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:37
Price ($):215.0/859.0
Email:sales@amadischem.com
9,10-Dihydroacridine Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-81-9)9,10-Dihydroacridine
Purity:99%/99%
Quantity:25g/100g
Price ($):215.0/859.0